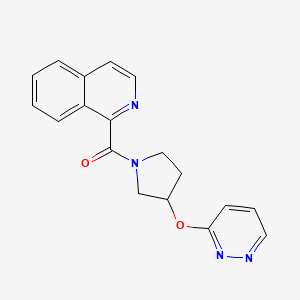

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, related compounds have been synthesized using catalyst-free methods . For instance, substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates have been synthesized from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Scientific Research Applications

- Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone derivatives have demonstrated potential as antihypertensive agents. Their ability to modulate blood pressure could be valuable in managing hypertension .

- Researchers have observed platelet aggregation inhibitory effects associated with this compound. Inhibition of platelet aggregation is crucial for preventing thrombotic events and cardiovascular diseases .

- The compound’s cardiotonic properties suggest it may enhance cardiac contractility and improve heart function. Investigating its mechanism of action could lead to novel treatments for heart-related conditions .

- Some isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone derivatives exhibit pronounced analgesic and anti-inflammatory activities. These properties could be harnessed for pain management and inflammation control .

- Recent reports highlight the compound’s antidiabetic effects. Understanding its impact on glucose regulation and insulin sensitivity could contribute to diabetes research .

- Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone derivatives have also shown promise as antimicrobial agents. Additionally, their potential antiasthmatic effects warrant further investigation .

Antihypertensive Properties

Platelet Aggregation Inhibition

Cardiotonic Activity

Analgesic and Anti-Inflammatory Effects

Antidiabetic Potential

Antimicrobial and Antiasthmatic Activities

properties

IUPAC Name |

isoquinolin-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(17-15-5-2-1-4-13(15)7-10-19-17)22-11-8-14(12-22)24-16-6-3-9-20-21-16/h1-7,9-10,14H,8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSWURRFNMKUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)

![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2380630.png)